(2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid is a complex organic compound that features an amino acid backbone with an imidazole ring substituted with a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the formation of the imidazole ring and subsequent substitution with a hydroxypropyl group. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while substitution reactions can introduce various functional groups to the amino or hydroxy positions.
Scientific Research Applications
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity. The hydroxypropyl group may enhance solubility and facilitate transport across cell membranes. The amino acid backbone allows for incorporation into peptides and proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the hydroxypropyl group.
Proline: Another amino acid with a cyclic structure, but with different functional groups.
Imidazole: The core structure of the compound, which can be substituted with various groups to yield different properties.
Uniqueness
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid is unique due to the combination of its amino acid backbone, imidazole ring, and hydroxypropyl substitution
Biological Activity
(2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid, commonly referred to as HIS3, is a β-amino acid derivative notable for its potential biological activities. This compound has garnered interest due to its structural similarity to natural amino acids and its implications in various biochemical pathways. The following sections will explore its biological activity, including enzymatic interactions, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C6H9N3O2
- Molecular Weight : 155.16 g/mol
- Charge : Neutral
- Canonical Name : (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
The biological activity of HIS3 is closely linked to its interactions with various enzymes and receptors. Preliminary studies suggest that it may act as a modulator of histone deacetylase (HDAC) enzymes, which are critical in regulating gene expression and cellular functions.
Histone Deacetylase Inhibition
Research indicates that HIS3 exhibits selective inhibition of specific HDAC isoforms. For example, in a study profiling azumamides (which include HIS3), it was found that certain analogs displayed potent inhibition against HDAC1–3, with IC50 values ranging from 14 to 67 nM . This suggests that HIS3 may have applications in cancer therapy by modulating epigenetic factors.
Cytotoxic Activity
HIS3 has been evaluated for its cytotoxic properties against various cancer cell lines. The following table summarizes the findings from recent studies:
Cell Line | IC50 (µM) | Observations |
---|---|---|
A549 (Lung cancer) | <10 | Selective cytotoxicity observed |
A375 (Melanoma) | 5.7 | Significant cytotoxic effects |
Hela (Cervical cancer) | Not active | No significant cytotoxicity |
K562 (Leukemia) | 25.1 | Moderate inhibition |
These results indicate that HIS3 may have selective cytotoxic effects, particularly against certain types of cancer cells.
Case Study 1: HDAC Inhibition and Cancer Therapy
A study conducted on azumamides highlighted the potential of HIS3 as an HDAC inhibitor. The research demonstrated that modifications in the structure of β-amino acids significantly influenced their inhibitory potency against HDAC enzymes. HIS3 was included in a broader screening of compounds for their ability to inhibit HDACs, particularly focusing on isoform selectivity .
Case Study 2: Cytotoxicity Profile in Cancer Cell Lines
In a comprehensive evaluation of HIS3's cytotoxic effects, researchers utilized the MTT assay across multiple cancer cell lines including A549 and A375. The results indicated a promising profile for HIS3, particularly in melanoma treatment, where it showed significant cytotoxicity compared to standard chemotherapeutic agents .
Properties
CAS No. |
82602-75-3 |
---|---|
Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-(2-hydroxypropyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C9H15N3O3/c1-6(13)4-12-5-11-3-7(12)2-8(10)9(14)15/h3,5-6,8,13H,2,4,10H2,1H3,(H,14,15)/t6?,8-/m0/s1 |
InChI Key |
GKPWABJGBGSNFW-XDKWHASVSA-N |
Isomeric SMILES |
CC(CN1C=NC=C1C[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(CN1C=NC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
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